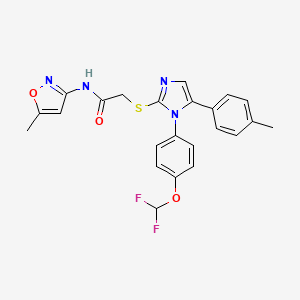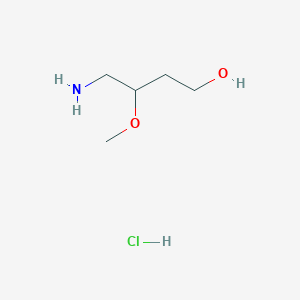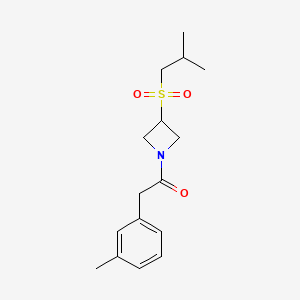
(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate, is a multifunctional molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, such as the pyrazole ring and the cyanoethyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions or condensation reactions. For instance, an I2/FeCl3-promoted cascade reaction was used to synthesize (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes, which shares a similar (E)-configuration and acrylaldehyde moiety with our compound of interest . Additionally, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical studies. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized using IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, and further investigated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry, electronic distribution, and potential reactive sites.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of their potential to form heterocyclic systems. Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, for example, has been used as a versatile synthon for the preparation of various polysubstituted heterocycles . Given the structural similarities, it is plausible that the compound of interest could also undergo transformations to yield a variety of heterocyclic derivatives, which could be of interest in organic synthesis and medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through computational methods and solvent media experiments. For instance, the energetic behavior, thermodynamic properties, and non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were examined, providing a comprehensive understanding of its behavior in different environments . Similar studies could be conducted for the compound of interest to predict its reactivity, stability, and suitability for various applications.
Case Studies
While the provided papers do not include case studies directly related to the compound of interest, they do offer insights into the potential applications of similar compounds. For example, (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives have been evaluated as inhibitors of the hepatitis C virus polymerase NS5B, demonstrating the therapeutic potential of such molecules . This suggests that the compound of interest could also be evaluated for biological activity, potentially leading to the discovery of new pharmaceutical agents.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The compound is used as a versatile synthon for the preparation of polysubstituted heterocyclic systems. It aids in synthesizing a variety of heterocycles, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, highlighting its utility in medicinal chemistry and synthetic organic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Antitumor Evaluation and DNA Binding
The compound's derivatives exhibit significant antiproliferative activity against various tumor cell lines, with a notable selectivity towards HeLa cells. This suggests potential applications in cancer therapy and the design of antitumor drugs. Additionally, the compounds' ability to interact with ct-DNA supports their role in DNA-binding studies, providing insights into the mechanism of their antitumor activity (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).
Crystal Structure Analysis
The crystal structure of related compounds demonstrates the importance of molecular conformation and hydrogen bonding patterns in determining the compounds' physical and chemical properties. This has implications for the design of pharmaceuticals and materials with specific structural requirements (Zhang, Zhang, & Liu, 2007).
Cytotoxicity Studies
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provides a basis for further investigation into the therapeutic potential of these compounds in treating cancer (Hassan, Hafez, & Osman, 2014).
Polymerization and Material Science
The compound and its derivatives find applications in polymer science, particularly in the synthesis of polymers with specific properties. These studies contribute to the development of new materials with potential applications in various industries, including coatings, adhesives, and biomedical devices (Gardiner, Martinez-Botella, Tsanaktsidis, & Moad, 2016).
Propriétés
IUPAC Name |
methyl 4-[[(E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-31-23(30)17-5-10-20(11-6-17)26-21(29)12-7-18-15-28(14-2-13-25)27-22(18)16-3-8-19(24)9-4-16/h3-12,15H,2,14H2,1H3,(H,26,29)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCEIOYJOUBT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)


![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)


![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)
![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)